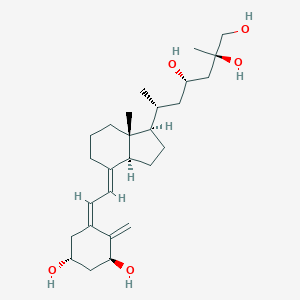

(23S,25R)-1alpha,23,25,26-tetrahydroxyvitamin D3/(23S,25R)-1alpha,23,25,26-tetrahydroxycholecalciferol

Description

SC46275 est un prostaglandine synthétique, plus précisément un analogue cyclopenténylique à chaîne oméga de l'énisoprost. Il est connu pour ses propriétés anti-sécrétoires gastriques puissantes et de longue durée. Ce composé a été étudié de manière approfondie pour sa capacité à inhiber la sécrétion d'acide gastrique, ce qui en fait un agent thérapeutique potentiel pour des affections comme la maladie ulcéreuse peptique .

Propriétés

Numéro CAS |

100634-18-2 |

|---|---|

Formule moléculaire |

C27H44O5 |

Poids moléculaire |

448.6 g/mol |

Nom IUPAC |

(2R,4S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2,4-triol |

InChI |

InChI=1S/C27H44O5/c1-17(12-22(30)15-26(3,32)16-28)23-9-10-24-19(6-5-11-27(23,24)4)7-8-20-13-21(29)14-25(31)18(20)2/h7-8,17,21-25,28-32H,2,5-6,9-16H2,1,3-4H3/b19-7+,20-8-/t17-,21-,22+,23-,24+,25+,26-,27-/m1/s1 |

Clé InChI |

QDZSTMXTBPCCGE-CJJVECAQSA-N |

SMILES |

CC(CC(CC(C)(CO)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

SMILES isomérique |

C[C@H](C[C@@H](C[C@](C)(CO)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |

SMILES canonique |

CC(CC(CC(C)(CO)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Synonymes |

1 alpha,23,25,26-tetrahydroxyvitamin D3 1,23,25,26-tetrahydroxyvitamin D3 |

Origine du produit |

United States |

Méthodes De Préparation

La synthèse de SC46275 implique plusieurs étapes, commençant par la préparation de l'analogue cyclopenténylique à chaîne oméga. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle cyclopenténylique : Ceci implique la cyclisation d'un précurseur approprié pour former le cycle cyclopenténylique.

Introduction de la chaîne oméga : La chaîne oméga est introduite par une série de réactions, y compris l'alkylation et l'oxydation.

Modifications finales :

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

SC46275 a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier les effets des prostaglandines sur diverses réactions chimiques.

Biologie : SC46275 est utilisé pour étudier les effets biologiques des prostaglandines, en particulier leur rôle dans la sécrétion d'acide gastrique.

Médecine : Le composé est étudié pour ses effets thérapeutiques potentiels dans le traitement de la maladie ulcéreuse peptique et d'autres troubles gastro-intestinaux.

Industrie : SC46275 est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques

Mécanisme d'action

SC46275 exerce ses effets en agissant comme un agoniste au niveau du récepteur EP3, un type de récepteur des prostaglandines. Cette interaction conduit à l'inhibition de la sécrétion d'acide gastrique. Les cibles moléculaires impliquées comprennent le récepteur EP3 et les voies de signalisation associées, qui entraînent finalement une réduction de la production d'acide dans l'estomac.

Applications De Recherche Scientifique

SC46275 has several scientific research applications, including:

Chemistry: It is used as a model compound to study the effects of prostaglandins on various chemical reactions.

Biology: SC46275 is used to investigate the biological effects of prostaglandins, particularly their role in gastric acid secretion.

Medicine: The compound is studied for its potential therapeutic effects in treating peptic ulcer disease and other gastrointestinal disorders.

Industry: SC46275 is used in the development of new drugs and therapeutic agents

Mécanisme D'action

SC46275 exerts its effects by acting as an agonist at the EP3 receptor, a type of prostaglandin receptor. This interaction leads to the inhibition of gastric acid secretion. The molecular targets involved include the EP3 receptor and associated signaling pathways, which ultimately result in reduced acid production in the stomach .

Comparaison Avec Des Composés Similaires

SC46275 est unique par rapport aux autres composés similaires en raison de ses propriétés anti-sécrétoires gastriques puissantes et de longue durée. Des composés similaires incluent :

Enisoprost : Un autre analogue de la prostaglandine avec des propriétés similaires mais une puissance et une durée d'action différentes.

Sulprostone : Un analogue de la prostaglandine utilisé pour ses effets utérotoniques et anti-sécrétoires gastriques.

Misoprostol : Un analogue de la prostaglandine utilisé pour prévenir les ulcères gastriques et induire le travail

SC46275 se distingue par son action spécifique sur le récepteur EP3 et sa longue durée d'action, ce qui en fait un candidat prometteur pour une utilisation thérapeutique dans les troubles gastro-intestinaux.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.